2-chloro-N-[2-methyl-3-(2-oxopyrrolidin-1-yl)propyl]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-[2-methyl-3-(2-oxopyrrolidin-1-yl)propyl]pyridine-4-carboxamide is a complex organic compound that features a pyridine ring substituted with a carboxamide group, a chloro group, and a pyrrolidinone moiety
Preparation Methods
The synthesis of 2-chloro-N-[2-methyl-3-(2-oxopyrrolidin-1-yl)propyl]pyridine-4-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as iron(III) acetylacetonate .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The pyrrolidinone moiety can be oxidized to form corresponding N-oxides.
Reduction: The carboxamide group can be reduced to an amine under suitable conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-chloro-N-[2-methyl-3-(2-oxopyrrolidin-1-yl)propyl]pyridine-4-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidinone moiety can form hydrogen bonds with active site residues, while the chloro and carboxamide groups can participate in hydrophobic and electrostatic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds include other pyridine derivatives with different substituents, such as:
2-chloro-N-[2-methyl-3-(2-oxopyrrolidin-1-yl)propyl]pyridine-4-carboxamide: This compound has a similar structure but with different substituents on the pyridine ring.
Pyrrolidine derivatives: These compounds share the pyrrolidinone moiety but differ in the rest of the structure.
Quinoline derivatives: These compounds have a similar bicyclic structure but with a nitrogen atom in a different position.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-chloro-N-[2-methyl-3-(2-oxopyrrolidin-1-yl)propyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O2/c1-10(9-18-6-2-3-13(18)19)8-17-14(20)11-4-5-16-12(15)7-11/h4-5,7,10H,2-3,6,8-9H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVMIUUUDQHZSBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC(=NC=C1)Cl)CN2CCCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.